ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate

Physicochemical Properties Lipophilicity Medicinal Chemistry

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6) is a critical N1-ethyl-4-yl substituted pyrazole β-ketoester building block. Its unique regiochemistry is essential for constructing p38 MAP kinase inhibitor pharmacophores and phenol bioisosteres with superior metabolic stability. This ≥95% purity intermediate is ideal for BF2-chelation/organolithium methodologies to access 1,3-diketones. Do not substitute: the N1-ethyl and C4 β-ketoester groups are non-negotiable for target activity and reactivity. Standard B2B shipping; inquire for gram-scale pricing.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1216162-03-6
Cat. No. B1527369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate
CAS1216162-03-6
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)CC(=O)OCC
InChIInChI=1S/C10H14N2O3/c1-3-12-7-8(6-11-12)9(13)5-10(14)15-4-2/h6-7H,3-5H2,1-2H3
InChIKeyHQNYGSCHJVXYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6) Baseline Overview for Procurement


Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6) is a pyrazole-based β-ketoester derivative characterized by an ethyl group at the N1 position of the pyrazole ring and an ethyl oxopropanoate moiety at the C4 position [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of more complex pyrazole-containing pharmacophores [2]. The compound is commercially available with a typical purity of ≥95% from multiple vendors, indicating its utility as a research building block .

Why Generic Substitution Fails for Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6)


Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate cannot be generically substituted due to the critical influence of the N1-ethyl group and the C4 β-ketoester side chain on its physicochemical and biological properties. The specific regiochemistry (1-ethyl-4-yl) dictates the compound's reactivity as a building block, particularly in chelation-controlled reactions [1]. Altering the N1 substituent (e.g., to methyl or hydrogen) or the position of the oxopropanoate chain significantly impacts its lipophilicity, metabolic stability, and the resulting pharmacological profile of any derived compounds [2]. For example, the presence of the pyrazole ring as a bioisostere of phenol introduces unique hydrogen-bonding capabilities and metabolic advantages that closely related non-pyrazole analogs lack .

Quantitative Differentiation of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6)


Comparison of Predicted Physicochemical Properties of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate vs. Dimethyl Analog

The target compound exhibits a higher predicted boiling point and pKa compared to its 1,3-dimethyl analog, suggesting altered lipophilicity and ionization potential which can affect biological membrane permeability and target engagement [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Commercial Availability and Purity Benchmarking of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate

The compound is offered at a standard purity of 95% or 98% from multiple reputable vendors, ensuring consistent quality for research use . This high purity is crucial for minimizing side reactions in complex synthetic sequences.

Procurement Chemical Sourcing Quality Control

Synthetic Utility as a β-Ketoester Building Block for 1,3-Diketone Synthesis

The compound, as a 3-oxopropanoate derivative, is a suitable substrate for chemoselective addition of organolithium reagents to its BF2-chelate, enabling the preparation of 1,3-diketones [1]. This reaction is specific to the β-ketoester moiety and provides a mild and straightforward route to valuable synthetic intermediates.

Synthetic Methodology Organolithium Chemistry Building Block

Recommended Application Scenarios for Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1216162-03-6)


Medicinal Chemistry: Synthesis of Pyrazole-Containing Pharmacophores

Procurement is recommended for medicinal chemistry programs focused on developing novel kinase inhibitors or anti-inflammatory agents. The N1-ethyl-4-yl substitution pattern is a privileged scaffold in p38 MAP kinase inhibitors [1]. The compound serves as a key intermediate for constructing more elaborate pyrazole derivatives with potential therapeutic activity [2].

Chemical Biology: Development of Bioisosteric Probes

Ideal for projects aiming to replace phenol groups with a pyrazole bioisostere to improve metabolic stability and lipophilicity. The compound's specific substitution pattern can be leveraged to fine-tune the physicochemical properties of probe molecules .

Synthetic Methodology: Precursor for 1,3-Diketone Derivatives

Procurement is justified for synthetic chemists employing the BF2-chelation/organolithium addition methodology. The β-ketoester functionality allows for the construction of 1,3-diketones, which are valuable intermediates for further heterocyclic synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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